molecular formula C24H24FN5O3S B2919244 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 1359446-05-1

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No. B2919244
CAS RN: 1359446-05-1
M. Wt: 481.55
InChI Key: LBXOPFGXXZMJIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for this compound involves several steps, including nitration, conversion from nitro to amine, and bromination. The choice of reagents and reaction conditions significantly influences the yield and selectivity .


Molecular Structure Analysis

The molecular formula of the compound is C23H27FN4O3S2 , with a molecular weight of approximately 490.61 g/mol . The three-dimensional arrangement of atoms determines its biological activity and interactions with other molecules.


Chemical Reactions Analysis

  • Protodeboronation : A radical-based approach is employed for protodeboronation of alkyl boronic esters, leading to the formation of the target compound. This transformation allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Al-Sanea et al. (2020) focused on the design and synthesis of certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, aiming to find new anticancer agents. Through attaching different aryloxy groups to the pyrimidine ring, the researchers synthesized compounds with varying degrees of anticancer activity against a panel of 60 cancer cell lines. One compound demonstrated significant inhibition of cancer cell growth in eight different cell lines, highlighting the potential of such derivatives in cancer research Al-Sanea et al., 2020.

Neuroimaging Applications

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a derivative closely related to the specified compound, designed as a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This radioligand is instrumental in neuroimaging, allowing for the study of neuroinflammatory processes in vivo, demonstrating the utility of such compounds in neurological research Dollé et al., 2008.

Antioxidant and Antimicrobial Activity

Research by Chkirate et al. (2019) explored novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, evaluating their antioxidant activity. The study revealed significant antioxidant properties of the ligands and their complexes, indicating the relevance of such compounds in oxidative stress-related research and their potential antimicrobial applications Chkirate et al., 2019.

Computational and Pharmacological Evaluations

Faheem (2018) conducted a study on the computational and pharmacological evaluation of heterocyclic derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the comprehensive potential of such compounds in drug discovery and development, providing insights into their multifaceted biological activities Faheem, 2018.

Future Directions

: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes : [Chemical structure and properties](https://bing.com/search?q=2-%28%7b1-ethyl-6-%5b%284-methoxyphenyl%29methyl%5d-3-methyl-7-oxo-1H%2c6H%2c7H-pyrazolo%5b4%2c3-d%5dpyrimidin-5

properties

IUPAC Name

2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-19-8-6-5-7-18(19)25)29(23(22)32)13-16-9-11-17(33-3)12-10-16/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXOPFGXXZMJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

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